![molecular formula C26H28N2O4S2 B11226145 6-tert-butyl-N-[2-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226145.png)
6-tert-butyl-N-[2-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a methylsulfanyl phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the benzoxazine core, followed by the introduction of the benzenesulfonyl, tert-butyl, and methylsulfanyl phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is used in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it is used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its resulting chemical properties. Similar compounds include other benzoxazine derivatives, such as 4-tert-butylbenzenesulfonyl chloride and 4-(methylsulfonyl)benzenesulfonyl chloride. These compounds share some structural similarities but differ in their specific functional groups and chemical reactivity .
Properties
Molecular Formula |
C26H28N2O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(2-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)18-14-15-22-21(16-18)28(34(30,31)19-10-6-5-7-11-19)17-23(32-22)25(29)27-20-12-8-9-13-24(20)33-4/h5-16,23H,17H2,1-4H3,(H,27,29) |
InChI Key |
MALNHMXCPZGAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


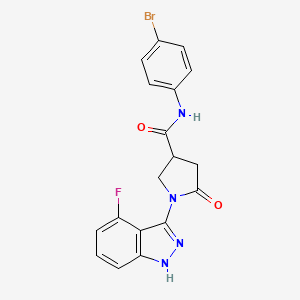
![N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11226080.png)
![3-{[(4-chlorophenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B11226084.png)
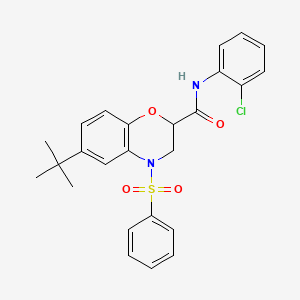
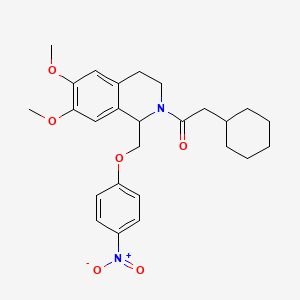
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11226095.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226103.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11226110.png)
![6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226113.png)
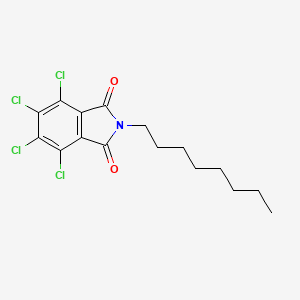
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11226124.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11226133.png)
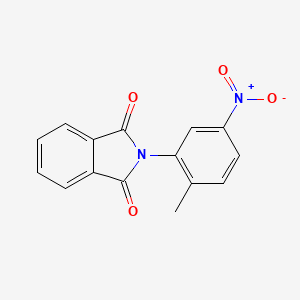
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11226165.png)
